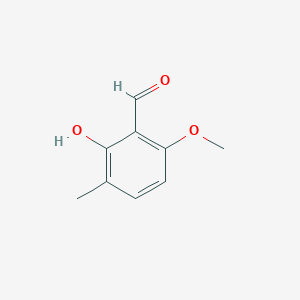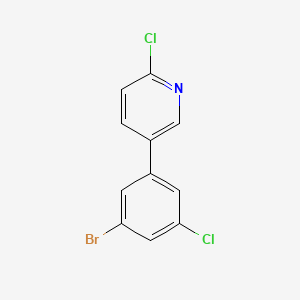
2,3-Dimethoxy-5-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-5-(methylthio)pyridine is an organic compound with the molecular formula C8H11NO2S and a molecular weight of 185.25 g/mol It is characterized by the presence of two methoxy groups and a methylthio group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(methylthio)pyridine typically involves the reaction of 2,3-dimethoxypyridine with methylthiolating agents under specific conditions . One common method includes the use of methylthiolating reagents such as methylthiol or dimethyl disulfide in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-5-(methylthio)pyridine undergoes various types of chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
2,3-Dimethoxy-5-(methylthio)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,3-Dimethoxy-5-(methylthio)pyridine can be compared with other similar compounds such as:
2,3-Dimethoxy-5-(methylsulfonyl)pyridine: Similar structure but with a sulfonyl group instead of a methylthio group.
2,3-Dimethoxy-5-(methylamino)pyridine: Contains a methylamino group instead of a methylthio group.
2,3-Dimethoxy-5-(methylpyridyl)pyridine: Features a methylpyridyl group in place of the methylthio group.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2,3-dimethoxy-5-methylsulfanylpyridine |
InChI |
InChI=1S/C8H11NO2S/c1-10-7-4-6(12-3)5-9-8(7)11-2/h4-5H,1-3H3 |
InChI Key |
LXLPTRTXNUXEPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


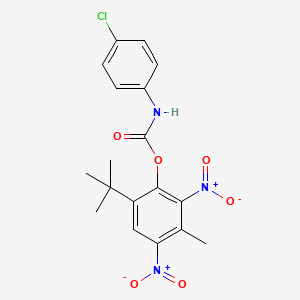
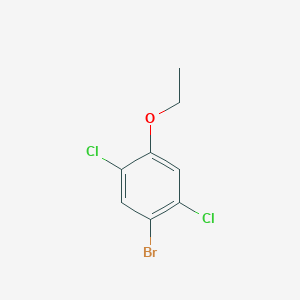

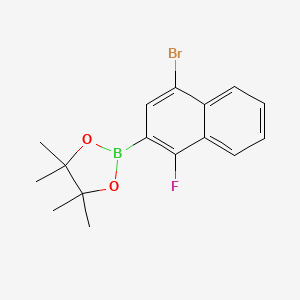
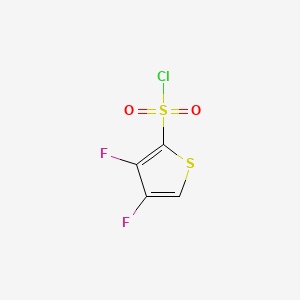
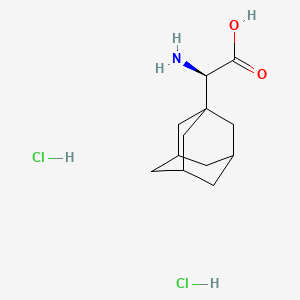
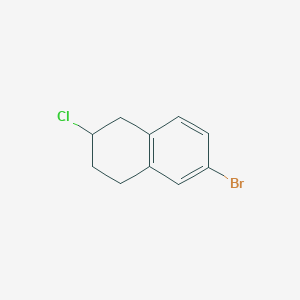
![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14024129.png)

![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)
